6-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[2-(3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that incorporates multiple functional groups, including a nitro group, a pyrazole ring, a thiophene ring, and a triazolothiadiazole core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the pyrazole ring using a mixture of concentrated nitric and sulfuric acids.
Formation of the Triazolothiadiazole Core: The triazolothiadiazole core is synthesized by reacting thiosemicarbazide with an appropriate aldehyde, followed by cyclization under acidic conditions.
Coupling of the Pyrazole and Triazolothiadiazole Units: The final step involves coupling the nitro-substituted pyrazole with the triazolothiadiazole core through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
6-[2-(3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group and the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Substitution: Introduction of various substituents at the pyrazole or thiophene rings.
Scientific Research Applications
6-[2-(3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent, given its structural similarity to other known bioactive molecules.
Biological Research: It is used in studies investigating the inhibition of specific enzymes or receptors due to its ability to interact with biological macromolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[2-(3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biological targets. The triazolothiadiazole core can interact with metal ions or other cofactors, influencing the activity of metalloenzymes.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Substituted Phenyl)-2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)Imidazo[2,1-B][1,3,4]Thiadiazole
- 3-(1H-Pyrazol-1-Yl)-6,7-Dihydro-5H-[1,2,4]Triazolo[3,4-B][1,3,4]Thiadiazine
Uniqueness
6-[2-(3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to the presence of both a nitro-substituted pyrazole and a thiophene ring, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C12H9N7O2S2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
6-[2-(3-nitropyrazol-1-yl)ethyl]-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H9N7O2S2/c20-19(21)9-3-5-17(15-9)6-4-10-16-18-11(8-2-1-7-22-8)13-14-12(18)23-10/h1-3,5,7H,4,6H2 |
InChI Key |
XRQYHXVSVQQTNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(S3)CCN4C=CC(=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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